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molecular formula C7H5BrN2 B1270737 4-Amino-3-bromobenzonitrile CAS No. 50397-74-5

4-Amino-3-bromobenzonitrile

Cat. No. B1270737
M. Wt: 197.03 g/mol
InChI Key: POESQIHWIIWNJL-UHFFFAOYSA-N
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Patent
US07790724B2

Procedure details

The title compound was prepared from 4-aminobenzonitrile (2.04 g, 17.2 mmol) and NBS (3.07 g, 17.2 mmol) according to the procedure in Example 16, step (b) (2.53 g, 75%). Mass Spectrum (ESI, m/z): Calcd. for C7H5BrN2, 196.9 (M+H), found 196.7.
Quantity
2.04 g
Type
reactant
Reaction Step One
Name
Quantity
3.07 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1.C1C(=O)N([Br:17])C(=O)C1>>[NH2:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][C:3]=1[Br:17]

Inputs

Step One
Name
Quantity
2.04 g
Type
reactant
Smiles
NC1=CC=C(C#N)C=C1
Name
Quantity
3.07 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(C#N)C=C1)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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